molecular formula H4O6PdS B170418 Palladium(II) sulfate dihydrate CAS No. 13444-98-9

Palladium(II) sulfate dihydrate

Cat. No.: B170418
CAS No.: 13444-98-9
M. Wt: 238.5 g/mol
InChI Key: TWIRRPLUAGEFNJ-UHFFFAOYSA-L
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Description

Palladium(II) sulfate dihydrate is an inorganic chemical compound with the formula PdSO₄·2H₂O. It is a hygroscopic red-brown solid that forms the dihydrate, PdSO₄·2H₂O. This compound is known for its solubility in water and its use in various industrial and scientific applications .

Mechanism of Action

Target of Action

Palladium(II) sulfate dihydrate is primarily used to produce catalysts, palladium (Pd) nanoparticles, and Pd complexes . These products have potential applications in various catalytic processes .

Mode of Action

The compound interacts with its targets to facilitate catalytic reactions. For instance, it can be used as a palladium precursor to manufacture a 4% PdSO4/Al2O3 catalyst for lean-burn methane combustion in automotive applications . Furthermore, Pd(0) atoms are produced by catalyzing the semi-hydrogenation reaction with high efficiency using PdSO4 salts with H2 in alcohol solutions, regardless of the alkyne .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a catalyst. In the context of lean-burn methane combustion, the compound facilitates the conversion of methane, a potent greenhouse gas, into less harmful substances . In the semi-hydrogenation of alkynes, it aids in the selective reduction of alkynes to alkenes .

Pharmacokinetics

Its solubility in water is a key property influencing its bioavailability and reactivity.

Result of Action

The primary result of the action of this compound is the facilitation of various catalytic reactions. This includes the production of Pd nanoparticles and Pd complexes, which have potential applications in catalysis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, when anhydrous Palladium(II) sulfate absorbs moisture from the air, it forms a greenish-brown dihydrate . The anhydrous form can be regenerated by heating the dihydrate at 202 °C . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as humidity and temperature .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Palladium(II) sulfate dihydrate are not fully understood due to the limited research available. It is known that Palladium compounds, including this compound, can interact with various enzymes and proteins. For instance, this compound can act as a catalyst in biochemical reactions .

Molecular Mechanism

It is known that Palladium compounds can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that Palladium compounds, including this compound, can be stable under certain conditions .

Preparation Methods

Palladium(II) sulfate dihydrate can be synthesized through several methods:

Scientific Research Applications

Properties

IUPAC Name

palladium(2+);sulfate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O4S.2H2O.Pd/c1-5(2,3)4;;;/h(H2,1,2,3,4);2*1H2;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIRRPLUAGEFNJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[O-]S(=O)(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4O6PdS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621923
Record name Palladium(2+) sulfate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13444-98-9
Record name Palladium(2+) sulfate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladiumsulfat Hydrat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palladium(II) sulfate dihydrate
Reactant of Route 2
Palladium(II) sulfate dihydrate
Reactant of Route 3
Palladium(II) sulfate dihydrate
Reactant of Route 4
Palladium(II) sulfate dihydrate
Reactant of Route 5
Palladium(II) sulfate dihydrate
Reactant of Route 6
Palladium(II) sulfate dihydrate

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